2-Deoxyribose 5-phosphate sodium salt
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Overview
Description
2-Deoxyribose 5-phosphate sodium salt is a chemical compound with the empirical formula C5H11O7P · xNa+. It is a derivative of 2-deoxyribose, a sugar molecule that is a key component of DNA. This compound is used extensively in biochemical research and has applications in the synthesis of nucleosides and other biologically relevant molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Deoxyribose 5-phosphate sodium salt can be synthesized through various chemical and enzymatic methods. One common method involves the reaction of dihydroxyacetone phosphate with acetaldehyde in the presence of 2-deoxyribose-5-phosphate aldolase and triose-phosphate isomerase . This reaction typically occurs under mild conditions and can be carried out using either whole cells or isolated enzymes.
Industrial Production Methods
Industrial production of this compound often involves the use of biocatalysis, where enzymes are employed to catalyze the reaction. This method is preferred due to its efficiency and specificity. The enzymes used in this process are typically derived from microorganisms such as Escherichia coli .
Chemical Reactions Analysis
Types of Reactions
2-Deoxyribose 5-phosphate sodium salt undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into different oxidized forms.
Reduction: Reduction reactions can yield reduced sugar derivatives.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. These reactions typically occur under standard laboratory conditions, such as room temperature and atmospheric pressure .
Major Products Formed
The major products formed from these reactions include various derivatives of 2-deoxyribose, which can be further utilized in the synthesis of nucleosides and other biologically active molecules .
Scientific Research Applications
2-Deoxyribose 5-phosphate sodium salt is widely used in scientific research due to its role as a substrate in various biochemical reactions. Some of its applications include:
Mechanism of Action
The mechanism of action of 2-deoxyribose 5-phosphate sodium salt involves its role as a substrate for deoxyribose-phosphate aldolase. This enzyme catalyzes the cleavage of the compound into glyceraldehyde-3-phosphate and acetaldehyde, which are intermediates in various metabolic pathways . The molecular targets and pathways involved include DNA repair mechanisms and nucleotide synthesis pathways .
Comparison with Similar Compounds
Similar Compounds
D-Ribose 5-phosphate disodium salt dihydrate: A similar compound used in nucleotide synthesis.
2-Deoxy-α-D-ribose 1-phosphate bis (cyclohexylammonium) salt: Another derivative of 2-deoxyribose used in biochemical research.
Uniqueness
2-Deoxyribose 5-phosphate sodium salt is unique due to its specific role in DNA synthesis and repair. Unlike other similar compounds, it is directly involved in the formation of deoxyribonucleosides, making it a crucial component in genetic research and therapeutic development .
Properties
Molecular Formula |
C5H9Na2O7P |
---|---|
Molecular Weight |
258.07 g/mol |
IUPAC Name |
disodium;[(2R,3S)-2,3-dihydroxy-5-oxopentyl] phosphate |
InChI |
InChI=1S/C5H11O7P.2Na/c6-2-1-4(7)5(8)3-12-13(9,10)11;;/h2,4-5,7-8H,1,3H2,(H2,9,10,11);;/q;2*+1/p-2/t4-,5+;;/m0../s1 |
InChI Key |
WPSOLRSSLYZUOR-YAQRUTEZSA-L |
Isomeric SMILES |
C(C=O)[C@@H]([C@@H](COP(=O)([O-])[O-])O)O.[Na+].[Na+] |
Canonical SMILES |
C(C=O)C(C(COP(=O)([O-])[O-])O)O.[Na+].[Na+] |
Origin of Product |
United States |
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